Deoxynivalenol 3-O-hemisuccinate
Description
Properties
CAS No. |
113507-96-3 |
|---|---|
Molecular Formula |
C19H24O9 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C19H24O9/c1-9-5-11-18(7-20,15(25)14(9)24)17(2)6-10(16(28-11)19(17)8-26-19)27-13(23)4-3-12(21)22/h5,10-11,15-16,20,25H,3-4,6-8H2,1-2H3,(H,21,22)/t10-,11-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
WJPZNYMEJSKXHL-ONXFTPPRSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)CCC(=O)O)C)CO |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)CCC(=O)O)C)CO |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
- Reagents : Deoxynivalenol, hemisuccinic anhydride (or hemisuccinyl chloride), and a suitable base or catalyst (e.g., pyridine or triethylamine).
- Solvent : Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are used to dissolve reactants.
- Procedure :
- Dissolve DON in an anhydrous solvent under an inert atmosphere.
- Add hemisuccinic anhydride or hemisuccinyl chloride slowly with stirring.
- Add a base (e.g., pyridine) to neutralize the acid formed and catalyze esterification.
- Maintain the reaction at room temperature or slightly elevated temperature (e.g., 25–40 °C) for several hours (typically 4–24 h).
- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
Workup and Purification
- Quench the reaction by adding water or a mild acid.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Concentrate the extract under reduced pressure.
- Purify the crude product by column chromatography on silica gel using appropriate solvent gradients (e.g., chloroform/methanol mixtures).
- Confirm purity and structure by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy.
Representative Example from Literature
While direct reports on this compound synthesis are limited, analogous preparation of DON derivatives such as 3-O-acetyl and 3-O-glucoside derivatives provide a methodological framework:
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | Deoxynivalenol (DON) | Purified from Fusarium cultures or purchased |
| Activating Agent | Hemisuccinic anhydride or hemisuccinyl chloride | Commercially available or freshly prepared |
| Solvent | Anhydrous dichloromethane or DMF | Dry, oxygen-free environment |
| Catalyst/Base | Pyridine or triethylamine | Acts as base and nucleophilic catalyst |
| Reaction Temperature | Room temperature to 40 °C | Controlled to avoid side reactions |
| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |
| Workup | Quenching with water, extraction with ethyl acetate, washing, drying | Standard organic workup |
| Purification | Silica gel column chromatography | Gradient elution with chloroform/methanol mixtures |
| Characterization | NMR (1H, 13C), MS, IR spectroscopy | Confirms ester formation at C-3 position |
Analytical Characterization and Confirmation
- NMR Spectroscopy : The esterification at C-3 results in characteristic chemical shifts in 1H and 13C NMR spectra. The C-3 proton shifts downfield due to ester formation. Carbonyl carbons from the hemisuccinate appear typically around 170–175 ppm in 13C NMR.
- Mass Spectrometry : Molecular ion peaks corresponding to the mass increase by the hemisuccinate moiety (approximately +100 Da) confirm successful conjugation.
- Chromatography : HPLC or TLC profiles show distinct retention times compared to unmodified DON.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| DON concentration | 10–50 mM | Ensures sufficient substrate availability |
| Hemisuccinic anhydride | 1.2–2.0 equivalents | Slight excess to drive esterification |
| Base | Pyridine or triethylamine, equimolar | Catalyzes ester bond formation |
| Solvent | Anhydrous DCM or DMF | Dissolves reactants, inert medium |
| Temperature | 25–40 °C | Optimal for reaction without degradation |
| Reaction time | 4–24 hours | Ensures completion of esterification |
| Purification | Silica gel chromatography | Isolates pure product |
Additional Notes and Considerations
- Selectivity : Esterification must be selective for the C-3 hydroxyl to avoid modification of C-7 or C-15 hydroxyls.
- Stability : The hemisuccinate ester is relatively stable but can hydrolyze under strong acidic or basic conditions.
- Scale-up : Reaction scale can be increased with careful control of reagent addition and temperature to maintain yield and purity.
- Applications : Prepared this compound is useful as a standard for analytical assays or as a precursor for antibody production and detoxification studies.
Chemical Reactions Analysis
Types of Reactions
Deoxynivalenol 3-O-hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and hydroxylated derivatives of this compound.
Scientific Research Applications
Deoxynivalenol 3-O-hemisuccinate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Employed in studies to understand the biological effects of mycotoxins on cellular processes.
Medicine: Investigated for its potential role in developing therapeutic agents to counteract mycotoxin poisoning.
Industry: Utilized in the development of detection assays for mycotoxin contamination in food products
Mechanism of Action
Deoxynivalenol 3-O-hemisuccinate exerts its effects by inducing ribotoxic stress, which disrupts macromolecule synthesis, cell signaling, differentiation, proliferation, and death. The compound binds to eukaryotic ribosomes, interfering with translation and activating intracellular protein kinases that mediate selective gene expression and apoptosis . This leads to various pathophysiological effects, including altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| DON | 296.32 | High (hydrophilic) | Three hydroxyl groups |
| 3-ADON | 338.35 | Moderate (lipophilic) | C3 acetyl group |
| 15-ADON | 338.35 | Moderate (lipophilic) | C15 acetyl group |
| DON-3-O-hemisuccinate | ~414.36 | High (ionizable) | C3 hemisuccinate ester |
Toxicological Profiles
Mechanism of Toxicity
DON inhibits protein synthesis by binding to the ribosome, activating mitogen-activated protein kinases (MAPKs), and inducing oxidative stress. Acetylated derivatives (3-ADON, 15-ADON) require metabolic deacetylation to exert toxicity, whereas DON-3-O-hemisuccinate’s ester bond may alter its metabolic activation. Studies suggest that esterified derivatives like hemisuccinates are less toxic in vivo due to delayed release of the parent toxin .
Comparative Toxicity Data
- DON: LD50 in swine (oral) ≈ 3–10 mg/kg bw; causes feed refusal, immunotoxicity, and intestinal damage .
- 3-ADON and 15-ADON : Higher acute toxicity (LD50 ~1–3 mg/kg bw in rodents) due to rapid deacetylation in the gastrointestinal tract .
- DON-3-O-hemisuccinate: Limited data, but in vitro studies suggest reduced cytotoxicity compared to DON, as the hemisuccinate group impedes ribosomal binding .
Table 2: Toxicity Metrics
| Compound | Acute Toxicity (LD50, rodents) | Key Metabolic Pathway |
|---|---|---|
| DON | 46–78 mg/kg bw | Glucuronidation, oxidation |
| 3-ADON | 1–3 mg/kg bw | Deacetylation to DON |
| 15-ADON | 1–3 mg/kg bw | Deacetylation to DON |
| DON-3-O-hemisuccinate | Not established | Hydrolysis to DON (theoretical) |
Occurrence and Regulatory Status
- DON : Detected in 57% of 11,022 EU food samples (median 200–1750 µg/kg) .
- 3-ADON and 15-ADON : Co-occur with DON in cereals; higher prevalence in warm (3-ADON) and cool (15-ADON) regions .
- DON-3-O-hemisuccinate: Not naturally reported; synthetic use in research or detoxification processes .
Regulatory limits for DON in the EU range from 200 µg/kg (processed cereals) to 1750 µg/kg (unprocessed wheat) . Acetylated derivatives are regulated under total DON limits, while DON-3-O-hemisuccinate lacks specific guidelines.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Deoxynivalenol 3-O-hemisuccinate and its metabolites in biological samples?
- Methodological Answer : For urine analysis, direct quantification of Deoxynivalenol-3-glucuronide (DON-3-GlcA) and DON-15-glucuronide using LC-MS/MS is preferred over indirect enzymatic hydrolysis (e.g., β-glucuronidase treatment), which may underestimate total DON due to incomplete glucuronide conversion. Calibration with deuterated internal standards improves accuracy, though commercial standards for glucuronides remain limited . For tissue or feed samples, acid hydrolysis followed by immunoaffinity column cleanup enhances recovery rates.
Q. How should researchers handle and store Deoxynivalenol standards to ensure stability?
- Methodological Answer : Deoxynivalenol standards should be stored at 0–6°C in amber vials to prevent photodegradation. Prior to use, reconstitute lyophilized standards in acetonitrile-water (1:1, v/v) and validate purity via HPLC-UV at 220 nm. Documented proof of intended use (e.g., "toxin research certification") is required for procurement in some regions .
Q. What are the critical parameters for designing in vivo studies to assess DON exposure?
- Methodological Answer : Key parameters include:
- Dose selection : Align with tolerable daily intake (TDI) thresholds (e.g., 1 µg/kg body weight/day for humans) or higher for toxicity studies.
- Endpoint selection : Combine histopathology (e.g., intestinal villus atrophy) with biomarkers like serum IgA/IgG levels.
- Control groups : Include pair-fed controls to distinguish toxin effects from reduced feed intake .
Advanced Research Questions
Q. How can researchers address contradictions in data when studying combined effects of DON with other mycotoxins?
- Methodological Answer : Use factorial experimental designs to isolate synergistic/antagonistic interactions. For example, in rainbow trout exposed to DON and Fusarium verticillioides toxins (e.g., fumonisins), measure growth performance (weight gain, feed conversion ratio) alongside liver histopathology (e.g., vacuolar degeneration). Statistical models like ANOVA with interaction terms and dose-response surface analysis clarify conflicting outcomes .
Q. What in vitro models are optimal for studying oxidative stress induced by this compound?
- Methodological Answer : HepG2 cells are widely used due to their metabolic activity and relevance to human hepatotoxicity. Assess oxidative stress via:
- ROS production : Fluorescent probes (e.g., DCFH-DA).
- Antioxidant enzymes : Quantify SOD, CAT, and GPx activity.
- Mitochondrial dysfunction : JC-1 staining for membrane potential. Include resveratrol or N-acetylcysteine as positive controls for antioxidant mitigation .
Q. How should large-scale surveys of DON contamination in agricultural products be structured to ensure statistical robustness?
- Methodological Answer :
- Sampling strategy : Use stratified random sampling by region, crop type, and harvest year. Minimum sample size calculations should account for expected contamination variance (e.g., 10–30% CV).
- Analytical validation : Implement intra-laboratory reproducibility tests (e.g., spike-recovery experiments at 0.5–2× regulatory limits).
- Data normalization : Express results relative to moisture content and limit of quantification (LOQ) to avoid false negatives .
Q. What computational tools enhance the interpretation of DON-glucuronide formation and metabolism?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between DON and UDP-glucuronosyltransferase (UGT) isoforms. Pair with kinetic assays (e.g., recombinant UGT1A1/1A3) to validate metabolic pathways. Public databases like NIST Chemistry WebBook provide reference spectra for structural verification .
Methodological Challenges and Solutions
Q. How can researchers overcome the lack of commercial standards for DON metabolites?
- Methodological Answer : Synthesize in-house standards via enzymatic glucuronidation using liver microsomes, followed by purification via preparative HPLC. Characterize purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate with published fragmentation patterns from peer-reviewed studies .
Q. What strategies improve reproducibility in microbiota-DON interaction studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
